5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole
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Overview
Description
5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of phenylethyl, phenylsulfonyl, and thiophenyl groups attached to the oxazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step might involve the use of phenylethyl halides in the presence of a base to facilitate nucleophilic substitution.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Thioether Formation: The thiophenyl group can be introduced through the reaction of thiophenol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to desulfonylated or ring-opened products.
Scientific Research Applications
5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or participating in redox reactions. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenylsulfonyl-2-(thiophen-2-yl)oxazole: Lacks the phenylethyl group.
5-(Phenylethyl)thio-4-(phenylsulfonyl)oxazole: Lacks the thiophenyl group.
2-(Thiophen-2-yl)oxazole: Lacks both the phenylethyl and phenylsulfonyl groups.
Uniqueness
The presence of the phenylethyl, phenylsulfonyl, and thiophenyl groups in 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S3/c1-15(16-9-4-2-5-10-16)27-21-20(22-19(25-21)18-13-8-14-26-18)28(23,24)17-11-6-3-7-12-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFYQRIHFTGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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